7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide
Overview
Description
7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide is a complex organic compound with a molecular formula of C10H19N5O . This compound belongs to the class of heterocyclic compounds, specifically the pyrazinopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide typically involves multi-step organic reactions. One common method starts with the reaction of ethyl 1,4-dibenzylpiperazine-2-carboxylate, followed by several steps including cyclization and reduction . Another approach involves the use of 1,3-dichloroacetone, 2,4-dinitrophenylhydrazine, and sarcosine ethyl ester, leading to the formation of the desired compound through a series of condensation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, leading to different derivatives.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses . Detailed studies on its binding affinity and specificity are essential to understand its full therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazinopyrimidines: This broader class includes various derivatives with diverse pharmacological properties.
Uniqueness
7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for targeted modifications, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-2-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-2-13-4-3-8-7-14(9(11)12)5-6-15(8)10(13)16/h8H,2-7H2,1H3,(H3,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJYMUKQCMRHAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CN(CCN2C1=O)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302012 | |
Record name | 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-14-8 | |
Record name | NSC147952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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